molecular formula C13H16N2O4 B13102033 3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid CAS No. 919106-94-8

3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid

Cat. No.: B13102033
CAS No.: 919106-94-8
M. Wt: 264.28 g/mol
InChI Key: FHWXCJZCEBNWNS-UHFFFAOYSA-N
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Description

3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyethyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the ethoxy and methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-2H-indazole-6-carboxylic acid
  • 2-(2-Methoxyethyl)-2H-indazole-6-carboxylic acid
  • 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid

Uniqueness

3-Ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid is unique due to the presence of both ethoxy and methoxyethyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

919106-94-8

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

3-ethoxy-2-(2-methoxyethyl)indazole-6-carboxylic acid

InChI

InChI=1S/C13H16N2O4/c1-3-19-12-10-5-4-9(13(16)17)8-11(10)14-15(12)6-7-18-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,17)

InChI Key

FHWXCJZCEBNWNS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=CC(=CC2=NN1CCOC)C(=O)O

Origin of Product

United States

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